Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a nucleophilic substitution reaction involving a suitable precursor, such as 2-fluorobenzonitrile, and a sulfur-containing nucleophile like thiourea.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, receptor modulation, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
3-amino-1-benzothiophene-2-carbonitrile: This compound has a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
Ethyl 3-amino-1-benzothiophene-2-carboxylate: Lacks the fluoro group, which may affect its reactivity and biological activity.
4-fluoro-1-benzothiophene-2-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCOPHDDFKYFJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215802 |
Source
|
Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259251-80-4 |
Source
|
Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259251-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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